Flonoltinib maleate is a novel compound classified as a selective inhibitor of Janus kinase 2 and Fms-like tyrosine kinase 3. It has garnered attention for its therapeutic potential in treating myeloproliferative neoplasms, particularly those associated with the JAK2 V617F mutation. This mutation is known to drive the pathogenesis of various hematological malignancies, making Flonoltinib maleate a promising candidate for targeted therapy in these conditions .
Flonoltinib maleate has been synthesized as part of a broader effort to develop selective inhibitors for JAK2 and FLT3, which are critical in hematopoietic signaling pathways. The compound is classified under small-molecule inhibitors and has been documented to exhibit high selectivity for JAK2 compared to other members of the Janus kinase family .
The synthesis of Flonoltinib maleate involves several steps, beginning with the preparation of its precursor compounds. The final product is characterized by its molecular formula and a molecular weight of approximately 583.66 g/mol .
The synthetic route includes:
The synthesis is optimized for yield and purity, ensuring that the compound meets the necessary specifications for preclinical testing .
Flonoltinib maleate is characterized by a complex structure featuring multiple rings and functional groups that contribute to its biological activity. The stereochemistry is defined as achiral, with no defined stereocenters present in its structure .
Key structural features include:
The detailed molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
Flonoltinib maleate undergoes specific interactions with target proteins, primarily Janus kinase 2. The binding affinity has been quantified using surface plasmon resonance assays, revealing that it binds more effectively to the pseudokinase domain JH2 than to JH1 of JAK2. The dissociation constants (KD) for these interactions are approximately 3.14 µM for JH2 and 5.21 µM for JH2 V617F, indicating a strong preference for the mutant form associated with myeloproliferative neoplasms .
In vitro studies demonstrate that Flonoltinib maleate can inhibit colony formation in primary erythroid progenitor cells derived from patients with myeloproliferative neoplasms, showcasing its potential therapeutic effects .
Flonoltinib maleate functions by selectively inhibiting the activity of Janus kinase 2, particularly in its mutant form associated with hematological malignancies. The mechanism involves:
Preclinical studies indicate that treatment with Flonoltinib maleate leads to significant reductions in hepatosplenomegaly and prolonged survival in murine models bearing JAK2 V617F mutations .
Flonoltinib maleate exhibits several notable physical and chemical properties:
These properties are crucial for its development as a therapeutic agent, influencing factors such as bioavailability and dosing regimens .
Flonoltinib maleate is primarily investigated for its applications in treating myeloproliferative neoplasms driven by the JAK2 V617F mutation. Its selective inhibition profile makes it a candidate for minimizing side effects commonly associated with broader-spectrum kinase inhibitors. Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human subjects suffering from these malignancies .
Flonoltinib maleate (FM) is a highly potent and selective dual inhibitor targeting both Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Biochemical assays demonstrate exceptional inhibitory activity against JAK2 (IC₅₀ = 0.7–0.8 nM) and FLT3 (IC₅₀ = 4–15 nM), positioning it as a therapeutic candidate for diseases driven by these kinases [1] [6] [7]. The compound’s design capitalizes on structural similarities in the ATP-binding pockets of JAK2 and FLT3, enabling simultaneous disruption of oncogenic signaling cascades. In cellular models, FM inhibits proliferation in JAK2V617F-mutant Ba/F3 cells (IC₅₀ = 145 nM) and FLT3-ITD-driven MV4-11 leukemia cells (IC₅₀ = 5.3 nM) [6]. This dual-targeting capability is particularly relevant for myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where aberrant JAK2 and FLT3 signaling frequently coexist.
Table 1: Inhibitory Profile of Flonoltinib Maleate
Target | IC₅₀ (nM) | Cellular Context |
---|---|---|
JAK2 | 0.7–0.8 | Ba/F3-JAK2V617F |
JAK2V617F | 1.4 | Primary MPN progenitor cells |
FLT3 | 4–15 | MV4-11 FLT3-ITD cells |
JAK1 | 26–39 | TF-1 cells (IL-3-induced pSTAT5) |
JAK3 | 39 | THP-1 cells (IL-4-induced pSTAT6) |
A breakthrough feature of FM is its high-affinity binding to JAK2’s pseudokinase domain (JH2), a regulatory region critical for pathogenic kinase activation. Surface plasmon resonance (SPR) assays confirm FM binds JH2 (KD = 3.14 µM) and its oncogenic mutant JH2V617F (KD = 5.21 µM) with stronger affinity than the catalytic JH1 domain (KD = 20.9 µM) [2] [7]. This is pharmacologically significant because the V617F mutation in JH2 drives constitutive JAK2 activation in >95% of polycythemia vera cases. By targeting JH2, FM allosterically suppresses hyperactive JAK2 signaling without relying solely on ATP-competitive inhibition of JH1. Preclinical studies show FM suppresses endogenous colony formation of erythroid progenitors from MPN patients, validating JH2-directed efficacy [2].
Cocrystal structures of FM bound to JAK2 JH2 reveal atomic-level interactions underpinning its selectivity. FM occupies a hydrophobic cleft near the JH2 pseudokinase active site, forming hydrogen bonds with conserved residues Glu903 and Arg980 (Figure 1). The maleate salt moiety enhances solubility and stabilizes the binding pose through ionic interactions [2]. Notably, FM’s imidazopyridazine core induces a conformational shift in the JH2 ATP-binding loop, locking it in an inactive state. This contrasts with type I inhibitors (e.g., ruxolitinib), which target JH1 and exhibit lower selectivity. The JH2-binding mode explains FM’s 863-fold and 696-fold selectivity for JAK2 over JAK1 and JAK3, respectively, as these isoforms lack equivalent JH2 pocket conservation [1] [7].
Table 2: Key Residues in FM-JH2 Binding
JAK2 JH2 Residue | Interaction Type | Functional Role |
---|---|---|
Glu903 | Hydrogen bond | Stabilizes inhibitor core |
Arg980 | Salt bridge | Anchors maleate moiety |
Leu855 | Hydrophobic contact | Enhances binding affinity |
Phe995 | π-π stacking | Positions aromatic rings |
FM’s binding to JH2 allosterically disrupts JH1 kinase activity through interdomain communication. Biochemical and cellular studies demonstrate that FM stabilizes JH2-JH1 dimer interactions, preventing transphosphorylation of JH1 activation loops. This suppresses phosphorylation of STAT3/5 transcription factors downstream of cytokine receptors (e.g., GM-CSF; IC₅₀ = 0.12 µM) but not interferon receptors (e.g., IFN-α; IC₅₀ >5 µM) [7]. In murine models of JAK2V617F-driven MPNs, FM treatment reduces phospho-STAT5 levels in splenic tissues by >80%, confirming pathway blockade [2]. The allosteric mechanism avoids pitfalls of ATP-competitive JH1 inhibitors, which often exhibit dose-limiting anemia due to on-target wild-type JAK2 inhibition [4].
FM exhibits exceptional kinome selectivity, driven by divergent residue interactions in the JH2 pocket:
FM dually suppresses pathogenic signaling in autoimmune and oncologic contexts:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: